molecular formula C7H6Br2O B182277 (2,5-Dibromophenyl)methanol CAS No. 147034-01-3

(2,5-Dibromophenyl)methanol

Cat. No. B182277
M. Wt: 265.93 g/mol
InChI Key: QEKPWRNDDHNEJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “(2,5-Dibromophenyl)methanol” is represented by the formula C7H6Br2O. The InChI code for this compound is 1S/C7H6Br2O/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2.


Physical And Chemical Properties Analysis

“(2,5-Dibromophenyl)methanol” is a solid at room temperature. It has a molecular weight of 265.93 g/mol. The compound is sealed in dry conditions for storage.

Scientific Research Applications

  • Lipid Dynamics in Biological Membranes : Methanol, a solubilizing agent, significantly impacts lipid dynamics in biological membranes, which is crucial for understanding cell survival and protein reconstitution in biomembrane and proteolipid studies (Nguyen et al., 2019).

  • Methanol-to-Olefins (MTO) Process : Methanol is an important component in the MTO reaction, a key process for converting methanol to olefins. This conversion is fundamental for both research and industrial applications (Tian et al., 2015).

  • Catalytic Coupling Reactions : Methanol can be used in catalytic C–C coupling reactions with allenes to produce higher alcohols. This represents a novel application in fine chemical synthesis (Moran et al., 2011).

  • N-Methylation of Amines and Transfer Hydrogenation : Methanol serves as both a C1 synthon and H2 source in N-methylation of amines, showcasing its role in clean and cost-effective chemical synthesis (Sarki et al., 2021).

  • Bioproduction with Escherichia coli : Methanol has been used to engineer Escherichia coli strains for methanol-dependent growth and chemical production, demonstrating its role in biotechnology and bioengineering (Chen et al., 2018).

  • Methanol as a Clean and Efficient H-Transfer Reactant : Methanol has been explored as an H-transfer agent for carbonyl reduction, highlighting its potential in green chemistry (Pasini et al., 2014).

  • CO2 Hydrogenation to Methanol : Methanol is a valuable product in the reaction of CO2 hydrogenation, an important process in reducing CO2 emissions and producing clean fuels (Leonzio et al., 2019).

  • Surface Analysis of Metal Oxide Catalysts : Methanol is used to probe the nature of surface sites on metal oxide catalysts, critical in catalysis and materials science (Wu et al., 2012).

  • Optical Nonlinear Susceptibilities : Methanol has been studied for its impact on optical nonlinear susceptibilities, important in the field of physical chemistry (Norman et al., 1998).

  • High Octane Gasoline Production : Methanol contributes to the production of high octane gasoline blending stock, showcasing its role in the energy and fuels sector (Saxena et al., 2014).

  • Hydrogen Generation via Membrane Reactor Technology : Methanol is used as a building block for hydrogen generation, an area of growing interest in clean energy technologies (Dalena et al., 2018).

  • Electrochemical Behavior of Conducting Polymers : Methanol soluble fractions are studied for their electrochemical behavior, relevant in material science and sensor technology (Czerwiński et al., 1985).

Safety And Hazards

“(2,5-Dibromophenyl)methanol” is identified for R&D use only and not for medicinal, household, or other uses . It is associated with certain hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

(2,5-dibromophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKPWRNDDHNEJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70565898
Record name (2,5-Dibromophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dibromophenyl)methanol

CAS RN

147034-01-3
Record name (2,5-Dibromophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,5-Dibromophenyl)methanol
Reactant of Route 2
(2,5-Dibromophenyl)methanol
Reactant of Route 3
(2,5-Dibromophenyl)methanol
Reactant of Route 4
Reactant of Route 4
(2,5-Dibromophenyl)methanol
Reactant of Route 5
(2,5-Dibromophenyl)methanol
Reactant of Route 6
Reactant of Route 6
(2,5-Dibromophenyl)methanol

Citations

For This Compound
3
Citations
Z Zhang, J Wen, M Wang, CG Yan, Z Shi - Green Synthesis and Catalysis, 2021 - Elsevier
An efficient method for the synthesis of deuterated homologation of boronate esters was developed. This discovery uses robust deuterated agent 5-(methyl-d 3 )-5H-dibenzo[b,d]…
Number of citations: 15 www.sciencedirect.com
X Ma - 2019 - deepblue.lib.umich.edu
Covalent organic frameworks (COFs) are an emerging class of cross-linked porous crystalline polymers constructed exclusively from rigid building blocks linked together by covalent …
Number of citations: 0 deepblue.lib.umich.edu
M Buchman, EP Farney, SN Greszler… - The Journal of …, 2021 - ACS Publications
We report operationally facile methods for the synthesis of substituted dihydroisoquinolinones and tetrahydroisoquinolines from readily accessible o-bromobenzyl bromides and o-…
Number of citations: 1 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.